2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid
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Overview
Description
2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom, an oxo group, and a dihydrobenzo[d]imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid typically involves multiple steps, starting with the formation of the dihydrobenzo[d]imidazole core. This can be achieved through the reaction of an appropriate amine with a carboxylic acid derivative under specific conditions, such as heating and the use of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods can help achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzo[d]thiazole-2-thiol: A compound with a similar heterocyclic structure but differing in the presence of sulfur instead of nitrogen.
2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid: A closely related compound without the fluorine atom.
Uniqueness: The presence of the fluorine atom in 2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This fluorine atom can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug design and development.
Properties
IUPAC Name |
2-(7-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-5-2-1-3-6-8(5)12(4-7(13)14)9(15)11-6/h1-3H,4H2,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJUZXNCPJKSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N(C(=O)N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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